4-(N-Fmoc-aminomethyl)aniline
Description
Significance of the Fmoc Protecting Group in Modern Organic Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, especially in the assembly of peptides. researchgate.net Its widespread adoption is due to its unique cleavage conditions, which offer significant advantages over older protecting group strategies. altabioscience.com The inherent properties of the Fmoc group, such as its hydrophobicity and aromaticity, also make it a valuable component in the fabrication of functional materials through self-assembly processes. rsc.org
The development of the Fmoc protecting group represents a major breakthrough in the history of peptide synthesis. peptide-li.compublish.csiro.au The challenge for organic chemists had long been the need to activate the carboxyl group of one amino acid while temporarily blocking its α-amino group to prevent self-polymerization. researchgate.netpeptide-li.com While the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s was a monumental advance, the protecting group strategies of the time had limitations. publish.csiro.aulgcstandards.com In the late 1970s, Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge introduced the base-labile Fmoc group. lgcstandards.com This innovation provided a milder and more efficient alternative for Nα-protection, perfectly complementing the SPPS methodology and enabling the rapid synthesis of complex peptides. peptide-li.comlgcstandards.com
In chemical synthesis, particularly for complex molecules with multiple functional groups, an orthogonal protecting group strategy is essential. This strategy allows for the selective removal of one protecting group in the presence of others. biosynth.commasterorganicchemistry.com The Fmoc group is a key player in such strategies, often used alongside the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-cleavable carboxybenzyl (Cbz or Z) group. masterorganicchemistry.comresearchgate.net
The primary advantage of the Fmoc/tBu strategy over the older Boc/Bzl approach is its true orthogonality. researchgate.netiris-biotech.de Fmoc is cleaved by a base (commonly a piperidine (B6355638) solution), while tert-butyl (tBu) based side-chain protecting groups are removed with acid (like trifluoroacetic acid, TFA). biosynth.comiris-biotech.de In contrast, the Boc/Bzl strategy is considered quasi-orthogonal because both groups are removed by acidic conditions, albeit of different strengths—TFA for Boc and harsher acids like hydrogen fluoride (B91410) (HF) for Bzl. biosynth.comiris-biotech.de The use of milder conditions in the Fmoc strategy is a significant benefit, avoiding the need for specialized equipment to handle highly corrosive HF and making it compatible with acid-sensitive peptides, such as those with glycosylation or phosphorylation. altabioscience.comiris-biotech.de
| Protecting Group | Abbreviation | Cleavage Condition | Primary Advantage |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Mild cleavage, orthogonal to acid-labile groups. biosynth.commasterorganicchemistry.com |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Stable to base, orthogonal to Fmoc. biosynth.commasterorganicchemistry.com |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (H₂, Pd/C) | Stable to both acid and base. biosynth.commasterorganicchemistry.com |
Role of 4-(N-Fmoc-aminomethyl)aniline as a Specialized Building Block
This compound is valued as a specialized building block due to its dual reactivity. chemimpex.com It can be used to introduce a protected amine via its aniline (B41778) functionality or, conversely, to introduce an aromatic amine after deprotection of the Fmoc group and subsequent reaction at the benzylic amine. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, in bioconjugation to link molecules, and in solid-phase synthesis. chemimpex.com For instance, it can act as a linker, connecting a peptide chain to a solid support or another molecule of interest.
The structure of this compound contains two nitrogen atoms with distinct chemical environments, which dictates its reactivity. The primary aromatic amine is a relatively weak nucleophile due to the delocalization of its lone pair of electrons into the benzene (B151609) ring. The other nitrogen is part of a carbamate-protected primary benzylic amine. The Fmoc group can be selectively removed under basic conditions to liberate the highly nucleophilic aminomethyl group, leaving the aniline amine intact. cymitquimica.com This allows for precise, stepwise reactions at either nitrogen center.
| Property | Value |
|---|---|
| CAS Number | 159790-81-5 scbt.comchemicalbook.com |
| Molecular Formula | C₂₂H₂₀N₂O₂ scbt.com |
| Molecular Weight | 344.41 g/mol scbt.com |
| Appearance | Yellow or off-white powder chemimpex.com |
| Key Functional Groups | Primary aromatic amine, Fmoc-protected primary benzylic amine |
The utility of this compound can be better understood by comparing it with its isomers and other related aniline derivatives. The position of the aminomethyl group on the aniline ring significantly impacts reactivity due to steric and electronic effects.
Positional Isomers (Ortho, Meta, Para) : The featured compound is the para (4-) isomer. Compared to the ortho (2-) isomer, the functional groups in the para isomer are maximally separated, leading to minimal steric hindrance at both reactive sites. nih.gov The meta (3-) isomer would present an intermediate level of steric hindrance. Electronically, the aminomethyl group is weakly electron-donating, which slightly activates the aromatic ring, influencing the reactivity of the aniline amine. The relative positions of the two amine groups also affect the pKa of the anilinium ion. researchgate.net
Derivatives with Other Protecting Groups : If the aminomethyl group were protected with a Boc group instead of Fmoc, the deprotection strategy would be inverted. The Boc-protected derivative would be stable to base but would require acid for deprotection. This would be advantageous in synthetic routes where base-sensitive functional groups are present.
Other Substituted Anilines : Compared to simple aniline or aniline derivatives with alkyl or electron-withdrawing groups, this compound offers the unique advantage of a masked, highly reactive primary amine that can be revealed at a desired stage of a synthesis. This feature is not present in simpler derivatives like toluidine or chloroaniline, which are primarily used to modify the electronic properties and basicity of the aniline core. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14,23H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXNVHARJJXJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647160 | |
| Record name | (9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159790-81-5 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159790-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl [(4-aminophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 N Fmoc Aminomethyl Aniline
Established Synthetic Routes to the Core Aniline (B41778) Precursor
The synthesis of 4-(N-Fmoc-aminomethyl)aniline begins with the formation of its core structure, 4-(aminomethyl)aniline. A common and established method for preparing this precursor involves the reduction of a corresponding nitroaromatic compound.
Typically, the synthesis starts with a commercially available nitrobenzyl derivative, such as 4-nitrobenzyl bromide or 4-nitrobenzylamine. The key transformation is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through various established reduction methods.
One prevalent approach is catalytic hydrogenation. This involves reacting the nitro-substituted precursor with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, under a pressurized atmosphere of hydrogen.
Alternatively, chemical reduction methods can be employed. Reagents like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are effective for converting aromatic nitro groups to anilines. For instance, the reduction of a nitrobenzyl intermediate using iron and acetic acid has been documented, though it can involve complex work-up procedures to remove the iron byproducts. acs.org A process involving catalytic transfer hydrogenation using hydrazine (B178648) monohydrate with a Pd/C catalyst has also been described as an effective method for this reduction step. acs.org
These methods provide reliable pathways to the 4-(aminomethyl)aniline core, which is the essential starting material for the subsequent protection step.
| Starting Material | Reagents | Key Transformation | Reference |
| 4-Nitrobenzylamine | Fe/AcOH or H₂ with Metal Catalyst (e.g., Pd/C) | Reduction of nitro group to amine | acs.org |
| N-(4-nitrobenzyl) derivative | Hydrazine monohydrate, 5% Pd/C | Reduction of nitro group to amine | acs.org |
Integration of the Fmoc Protecting Group
Once the 4-(aminomethyl)aniline precursor is obtained, the next critical stage is the selective protection of the primary aliphatic amine. The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced for this purpose, chosen for its stability under various reaction conditions and its lability to basic conditions, which is a cornerstone of its use in solid-phase peptide synthesis (SPPS). iris-biotech.dewikipedia.org
Fmoc-OSu Reactivity and Optimization
The most common reagent for introducing the Fmoc group is N-(9-fluorenylmethoxycarbonyloxy)succinimide, commonly known as Fmoc-OSu. google.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary aminomethyl group of 4-(aminomethyl)aniline acts as the nucleophile, attacking the carbonyl carbon of the Fmoc-OSu. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the N-hydroxysuccinimide (NHS) leaving group to yield the stable N-Fmoc protected product.
The reaction is typically performed in a suitable organic solvent. A solution of Fmoc-OSu in a solvent like methylene (B1212753) chloride or a biphasic mixture is added to the aniline precursor. google.com The reaction generally proceeds to completion within several hours at room temperature. google.com Optimization of the reaction involves controlling stoichiometry, temperature, and reaction time to ensure complete conversion while minimizing side reactions. While the reaction can be carried out at temperatures between 0°C and 100°C, room temperature is often preferred for convenience and to avoid potential degradation. google.com Another common reagent used for this protection is Fmoc-chloride (Fmoc-Cl). researchgate.net
Protecting Group Installation and Purification Strategies
The installation of the Fmoc group is frequently carried out under Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous base (like sodium carbonate solution). acs.org This method helps to neutralize the acid formed during the reaction and drive the process to completion.
Alternatively, the reaction can be conducted under anhydrous conditions. google.comgoogle.com This approach often involves the use of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), which reacts with the amine to form a more reactive silylated intermediate. google.com This intermediate then smoothly reacts with Fmoc-OSu. google.com This anhydrous method can be advantageous as it avoids the formation of gels that can complicate stirring and product isolation, particularly in larger-scale syntheses. google.com
Purification of the resulting this compound is crucial to ensure its suitability for subsequent synthetic steps. Common purification techniques include:
Recrystallization: The crude product can be purified by dissolving it in a hot solvent and allowing it to cool, leading to the formation of pure crystals.
Chromatography: Column chromatography is an effective method for achieving high purity. acs.orgsmolecule.com
Precipitation and Washing: After the reaction, the product can often be precipitated by adding a non-solvent. For example, if the reaction is run in methylene chloride, the product might be precipitated by the addition of methanol. google.com The resulting solid can then be isolated by filtration and washed thoroughly with a suitable solvent, like methanol, to remove unreacted starting materials and byproducts like NHS. google.com
| Protection Reagent | Reaction Conditions | Purification Method | Reference |
| Fmoc-OSu | Methylene chloride, room temp, ~4 hours | Precipitation with methanol, filtration | google.com |
| Fmoc-Cl | Biphasic (e.g., EtOAc/aqueous Na₂CO₃) | Chromatography, filtration | acs.org |
| Fmoc-OSu with BSA | Anhydrous methylene chloride, reflux then room temp | Precipitation, washing, trituration | google.com |
| Fmoc-Cl | Water, 60°C | Extraction with ethyl acetate (B1210297), drying | rsc.org |
Green Chemistry Approaches in this compound Synthesis
In line with modern synthetic chemistry, the principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound. These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving efficiency.
Solvent Selection and Waste Minimization
A major focus of greening the synthesis process is the replacement of hazardous solvents. peptide.com Traditionally, solvents like dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) have been widely used in peptide chemistry and for protection reactions. rsc.orgpeptide.com However, these solvents are associated with significant health and environmental concerns, including toxicity and carcinogenicity. rsc.orgacs.org
Research has identified several greener alternatives that can be applied to the Fmoc-protection step:
Propylene Carbonate: This has been shown to be an effective polar aprotic solvent that can replace DCM and DMF in both coupling and deprotection reactions. rsc.org
Water: An exceptionally environmentally friendly approach involves conducting the Fmoc protection directly in an aqueous medium. researchgate.netrsc.org This method can be catalyst-free and highly chemoselective. researchgate.netrsc.org
Binary Solvent Mixtures: Combinations of less hazardous solvents, such as dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or 1,3-dioxolane (B20135) (DOL), have been developed to mimic the properties of traditional solvents while being more environmentally benign. acs.orgresearchgate.net
Waste minimization is another key aspect. Using water as a solvent dramatically reduces hazardous organic waste. researchgate.net Furthermore, optimizing reaction conditions to achieve high yields and purity minimizes the need for extensive purification steps, which themselves generate significant solvent waste. peptide.com
| Green Solvent | Rationale for Use | Reference |
| Water | Environmentally benign, avoids hazardous organic solvents | researchgate.netrsc.org |
| Propylene Carbonate | A green polar aprotic solvent to replace DMF and DCM | rsc.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | A bio-based ether solvent, greener alternative to THF and DCM | peptide.com |
| DMSO/Ethyl Acetate Mixtures | Binary mixture with reduced toxicity profile compared to DMF/NMP | acs.org |
Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the final desired product. The use of protecting groups, by its very nature, often leads to a lower atom economy because the protecting group is a large part of the reacting molecule but is not part of the final product in subsequent applications. chemrxiv.org
The Fmoc group, with a molecular weight of 222.24 g/mol , is a significant contributor to the mass of this compound (MW: 344.41 g/mol ). This has a substantial impact on the atom economy of syntheses where this building block is used. rsc.orgdrivehq.com
For the synthesis of the compound itself, the atom economy of the protection step can be calculated. In the reaction using Fmoc-OSu:
4-(aminomethyl)aniline + Fmoc-OSu → this compound + N-hydroxysuccinimide
The atom economy would be:
Atom Economy = (Mass of Desired Product / Total Mass of All Reactants) x 100%
Applications of 4 N Fmoc Aminomethyl Aniline in Peptide and Peptidomimetic Chemistry
Solid-Phase Peptide Synthesis (SPPS) Integration
The primary application of 4-(N-Fmoc-aminomethyl)aniline is within Solid-Phase Peptide Synthesis (SPPS), a cornerstone technology for the chemical synthesis of peptides. smolecule.comchemimpex.com In SPPS, the growing peptide chain is anchored to a solid resin support, which facilitates the purification process by simple filtration and washing after each chemical step. nih.gov The Fmoc protecting group on the aminomethyl functionality is base-labile, making it orthogonal to the acid-labile protecting groups typically used for amino acid side chains, a key principle of the widely adopted Fmoc/tBu strategy. nih.govresearchgate.net
The unique structure of this compound allows it to be incorporated into peptide chains, serving as a non-natural amino acid analogue. cymitquimica.com The Fmoc-protected amine can participate in standard peptide coupling reactions to extend the peptide backbone. smolecule.com The presence of the aniline (B41778) moiety introduces an aromatic spacer into the peptide sequence, which can influence the peptide's conformation and biological activity.
Detailed Research Findings: Researchers have utilized this compound to introduce specific functionalities or to act as a molecular scaffold. Its integration allows for the creation of peptides with tailored properties, moving beyond the repertoire of the 20 proteinogenic amino acids. chemimpex.com The stability of the Fmoc group under various coupling conditions and its selective removal are crucial for the successful synthesis of these complex sequences. chemimpex.com
| Parameter | Description | Relevance in SPPS |
| Fmoc Protection | The aminomethyl group is protected by the base-labile Fmoc group. smolecule.com | Enables orthogonal protection strategy, allowing selective deprotection without affecting acid-labile side-chain protecting groups. nih.gov |
| Aniline Moiety | Provides a rigid aromatic spacer within the peptide backbone. | Can be used to control peptide conformation and introduce a point for further modification. |
| Bifunctionality | Possesses two distinct amine groups with different reactivities. | Allows for regioselective functionalization and the creation of branched or cyclic structures. |
The differential reactivity of the two amino groups in this compound is a key feature for regioselective functionalization. The aniline nitrogen is significantly less nucleophilic than the aliphatic aminomethyl nitrogen (once deprotected). This difference allows for selective acylation or other modifications. For instance, after incorporation into a peptide chain via the aminomethyl group, the less reactive aniline nitrogen can be selectively modified under specific conditions, enabling the attachment of side chains or other molecular entities. researchgate.net
A primary challenge in SPPS is the potential for aggregation of the growing peptide chain on the solid support, which can lead to incomplete reactions and difficult purifications. acs.org The introduction of non-natural building blocks like this compound can sometimes exacerbate this issue due to altered solvation properties.
Challenges and Potential Solutions:
| Challenge | Potential Solution |
| Aggregation | Use of specialized "difficult sequence" protocols, such as elevated temperatures, chaotropic agents, or the incorporation of backbone-disrupting elements. acs.org |
| Incomplete Coupling | Employing more potent coupling reagents like HATU or HBTU and extending reaction times. diva-portal.org |
| Side Reactions | Careful selection of orthogonal protecting groups and optimization of deprotection and cleavage conditions to minimize unwanted modifications. nih.gov |
Solution-Phase Peptide Synthesis Applications
While SPPS is the dominant method, solution-phase peptide synthesis remains relevant for large-scale production and for certain complex targets. In solution-phase synthesis, the insolubility of the dibenzofulvene-piperidine adduct, a byproduct of Fmoc deprotection, can complicate purification. nih.gov However, for specific synthetic strategies, particularly those involving fragment condensation, this compound can be a valuable component. Its bifunctional nature allows for the synthesis of peptide fragments that can be subsequently ligated.
Synthesis of Pseudopeptides and Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified backbones to improve properties like metabolic stability and bioavailability. nih.gov this compound is an excellent starting point for creating such molecules.
The presence of the aniline nitrogen provides a convenient handle for creating branched peptides. researchgate.net After incorporating the 4-(aminomethyl)aniline core into the main peptide chain, the aniline nitrogen can be deprotected (if it was previously protected with an orthogonal group) or directly used for the synthesis of a second peptide chain, leading to a branched structure. Research has demonstrated the solid-phase synthesis of branched pseudopeptides utilizing a similar building block, highlighting the feasibility of this approach. researchgate.net This strategy allows for the presentation of multiple peptide epitopes on a single scaffold, which can be advantageous in vaccine development and drug discovery.
Creation of Cyclic Peptides
Cyclic peptides often exhibit enhanced biological activity, stability against proteases, and improved conformational rigidity compared to their linear counterparts. nih.govresearchgate.net The synthesis of these constrained structures is a key area in drug development. This compound can serve as a crucial component in strategies aimed at peptide cyclization.
While direct head-to-tail cyclization is common, side-chain cyclization or the use of cyclizing linkers offers greater diversity. The bifunctional nature of this compound is particularly advantageous here. It can be incorporated into a linear peptide sequence via its Fmoc-protected aminomethyl group during standard Fmoc-SPPS. smolecule.com After assembling the linear peptide on the solid support, the Fmoc group is removed, and the aniline nitrogen can participate in a cyclization reaction with an activated C-terminal carboxylic acid or another reactive side chain within the peptide sequence. This approach allows for the formation of head-to-side-chain or side-chain-to-side-chain cyclic structures.
Research into the synthesis of complex cyclic peptides, such as the sunflower trypsin inhibitor-1 (SFTI-1), often employs Fmoc-based strategies that rely on specialized linkers to facilitate the final cyclization step. researchgate.net For instance, related diaminobenzoic acid (Dbz) linkers are used to generate a reactive C-terminal thioester for native chemical ligation (NCL), a powerful method for creating cyclic peptides. researchgate.netfrontiersin.org The structural similarity of this compound to these linkers suggests its applicability in similar cyclative cleavage strategies, where the aniline moiety could be modified on-resin to create a reactive handle for intramolecular ring closure.
Development of Side-Chain Modified Peptides
The modification of amino acid side chains is a fundamental strategy in peptidomimetic chemistry to enhance potency, selectivity, and pharmacokinetic properties. nsf.govuminho.pt this compound is an exemplary building block for this purpose, as its aniline group provides a convenient point for introducing novel functionalities. smolecule.com
The synthesis process typically involves incorporating this compound into the desired position of a growing peptide chain using Fmoc/tBu solid-phase peptide synthesis (SPPS). nih.gov Once incorporated, the aniline's amino group can be selectively acylated or otherwise modified. This allows for the attachment of a wide array of chemical moieties, such as fatty acids for lipidation, fluorophores for imaging, or complex organic molecules to create unique side-chain architectures. uni-muenchen.de
A notable example is the synthesis of photochromic peptides. Researchers have protected the amino function of 4-aminobenzylamine (B48907) with an Fmoc group and subsequently used it to create a larger azobenzene-containing amino acid derivative. nih.gov This functionalized building block was then incorporated into a peptide sequence using standard Fmoc-SPPS, demonstrating how the core structure of this compound can be elaborated pre-synthesis and then introduced as a modified side chain. nih.gov This approach enables the creation of peptides with "smart" properties, such as light-switchable conformations. nih.gov
Development of Novel Amino Acid Derivatives and Conjugates
Beyond its direct use in peptide chains, this compound is a foundational reagent for the synthesis of entirely new amino acid building blocks and for creating complex bioconjugates. chemimpex.comscispace.comclearsynth.com
Preparation of Functionalized Amino Acids for Advanced Synthesis
The development of non-canonical amino acids is crucial for expanding the chemical diversity of peptides and proteins. uminho.pt this compound serves as a versatile scaffold for synthesizing such advanced building blocks. Its stable, protected amine allows it to be carried through multiple reaction steps, while the aniline group can be transformed into other functionalities.
For example, research into new photoisomerizable amino acids, termed Abc amino acids, has utilized aniline derivatives in multi-step syntheses involving nitroso-aniline condensation and Suzuki couplings to build complex azobiphenyl structures. acs.org While these syntheses can be complex, the use of Fmoc-protected amine precursors is a common strategy to ensure compatibility with eventual solid-phase peptide synthesis. acs.org Similarly, one-step methods have been developed to couple Fmoc-amino acids to diaminobenzoic acid to prepare pre-loaded resins for SPPS, a process that streamlines the synthesis of C-terminally modified peptides. acs.org These examples highlight the role of aniline-containing building blocks in creating novel derivatives for advanced synthetic applications. acs.org
Bioconjugation Strategies Utilizing the Compound
Bioconjugation, the process of linking a biomolecule to another molecule such as a drug or an imaging agent, is a cornerstone of modern biotechnology and medicine. chemimpex.com this compound is well-suited for this application due to its bifunctional nature.
In a typical bioconjugation strategy, the compound can be incorporated into a peptide sequence. The aniline moiety then serves as a unique chemical handle for conjugation. The aromatic primary amine of the aniline group can undergo specific chemical reactions, such as diazotization followed by coupling, or reductive amination, allowing the peptide to be covalently attached to another molecule of interest. This is particularly valuable when orthogonal chemistries are required, ensuring that the conjugation reaction does not interfere with other functional groups within the peptide, such as lysine (B10760008) side chains. The Fmoc-SPPS methodology is highly compatible with the synthesis of such modified peptides, as it avoids the harsh acidic conditions of older Boc-based methods, which could damage sensitive modifications or conjugates. nih.gov This strategy facilitates the targeted delivery of therapeutics and the development of advanced diagnostic probes. chemimpex.com
Research and Development in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Drug Candidates
The rational design of new drug candidates often requires the assembly of multiple molecular components, such as a targeting moiety, a therapeutic payload, and various spacers or modifiers. 4-(N-Fmoc-aminomethyl)aniline serves as a critical connector in these modular approaches. chemimpex.com
Introduction of Functional Groups for Enhanced Efficacy and Selectivity
The structure of this compound is ideal for introducing an aminomethylphenyl group into a larger molecule. chemimpex.comchemimpex.com This functionality can act as a rigid spacer or as a key part of a pharmacophore that interacts with a biological target. smolecule.com The Fmoc-protected amine allows for its incorporation into a growing peptide chain using standard SPPS protocols. chemimpex.com Once the peptide sequence is assembled, the Fmoc group is removed, and the newly liberated amine can be further modified. Simultaneously, the aniline (B41778) group provides another reactive handle that can be used for conjugation before or after the peptide synthesis, enabling the attachment of other functional units. researchgate.net This strategic introduction of functional groups is crucial for developing drug candidates with improved efficacy and target selectivity. chemimpex.com
Role in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically altering parts of a molecule, researchers can identify which features are essential for its function. This compound is a valuable tool in these studies.
By using it as a standard linker, scientists can create a library of analogous compounds where the targeting domains or effector molecules are varied. researchgate.netdiva-portal.org The linker provides a consistent anchor point, ensuring that observed changes in biological activity can be more directly attributed to the specific modifications made elsewhere in the molecule. This systematic approach allows for the fine-tuning of a drug candidate's properties to optimize its therapeutic profile. researchgate.net
Targeted Therapies and Delivery Systems
A major goal in modern drug development, especially in oncology, is to deliver potent therapeutic agents directly to diseased cells while sparing healthy tissue. frontiersin.org this compound plays a role in the synthesis of components for these advanced delivery systems. chemimpex.com
Applications in Cancer Research for Selective Therapies
The compound is explored in cancer research for developing targeted therapies. chemimpex.com It is used as a linker to construct drug conjugates that can selectively attack cancer cells. chemimpex.comchemicalbook.com A prominent example of this strategy is the development of Antibody-Drug Conjugates (ADCs), which combine the targeting specificity of an antibody with the cell-killing power of a cytotoxic drug. chemicalbook.com Linkers derived from related p-aminobenzyl alcohol (PAB) structures, which share the aniline core, are widely used in ADCs. chemicalbook.com These linkers are often designed to be cleaved by enzymes present in the tumor microenvironment, ensuring that the cytotoxic payload is released only at the target site. chemicalbook.comtandfonline.com This targeted release mechanism significantly enhances the therapeutic window of the drug, increasing its effectiveness against the tumor while reducing systemic toxicity. frontiersin.org
| Application Area | Synthetic Role of Linker | Therapeutic Goal | Example Concept |
| Targeted Cancer Therapy | Connects a targeting moiety (e.g., antibody) to a cytotoxic drug. chemimpex.comchemicalbook.com | Selective delivery of payload to tumor cells, minimizing damage to healthy tissue. chemimpex.comfrontiersin.org | Antibody-Drug Conjugates (ADCs) using cleavable linkers like Val-Cit-PAB. chemicalbook.com |
| Biological Imaging | Conjugates a targeting molecule (e.g., peptide) to an imaging agent (e.g., chelator for a radionuclide). chemimpex.comnih.gov | Visualization of specific biological targets (e.g., receptors on cancer cells) for diagnostic purposes. acs.org | DOTA-conjugated peptides for imaging melanoma. nih.gov |
This table summarizes the key applications of linkers like this compound in targeted therapies and diagnostics.
Conjugation with Imaging Agents for Biological Probes
Beyond therapeutics, this compound is used in the synthesis of probes for biological imaging. chemimpex.com In this application, the linker connects a targeting molecule, such as a peptide that binds to a specific cell surface receptor, to an imaging agent. nih.gov This agent could be a fluorescent dye for microscopy or a chelator molecule, like DOTA, that can bind a radioactive isotope for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govacs.org These imaging probes enable researchers and clinicians to visualize cellular processes in real-time and to detect the location and spread of diseases like cancer by identifying cells that overexpress the target receptor. frontiersin.orgnih.gov
Development of Biologically Active Compounds
The compound is valuable in the broader development of new biologically active molecules, especially peptidomimetics. chemimpex.comchemimpex.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to have improved properties, such as greater stability against enzymatic degradation in the body, enhanced receptor binding affinity, or better cell permeability. researchgate.net
Incorporating unnatural building blocks like this compound into a peptide sequence is a key strategy for creating these advanced compounds. researchgate.netresearchgate.net The aminomethylphenyl moiety can introduce conformational constraints or new interaction points that can lead to higher biological activity and selectivity compared to the parent peptide. researchgate.net This allows for the creation of novel therapeutic candidates for a wide range of diseases. researchgate.netresearchgate.net
Modulators of Biological Pathways
In the quest for novel therapeutics, the modulation of biological pathways is a primary objective. The compound this compound functions as a critical building block in the synthesis of molecules designed for this purpose. smolecule.com Its structure is particularly valuable for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved properties such as stability and bioavailability. researchgate.net These peptidomimetics can be designed to modulate protein-protein interactions, which are central to many cellular signaling pathways that become dysregulated in disease states. researchgate.netresearchgate.net
Research has demonstrated the application of this building block in the development of targeted therapies. chemimpex.com For instance, it is utilized in cancer research to help create compounds that can selectively interact with pathways in cancer cells, potentially sparing healthy tissue. chemimpex.com The ability to construct complex molecules using building blocks like this compound is fundamental to probing and influencing critical cellular processes. This includes the modulation of protein kinase signaling cascades, such as the Phosphatidylinositol 3-kinase (PI3K) pathway, which is implicated in a variety of cellular functions including cell growth, proliferation, and survival, and is often altered in malignant transformation. google.com The synthesis of specific modulators for such pathways relies on the versatile chemistry enabled by such foundational reagents. chemimpex.comsmolecule.com
Enzyme Inhibitor Design
The design of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery. The compound this compound is instrumental in this area, primarily through its use in Fmoc-based solid-phase peptide synthesis to generate peptide and peptidomimetic inhibitors. nih.govuni-marburg.de This synthetic strategy allows for the precise, stepwise assembly of amino acid sequences to create compounds that can fit into the active sites of target enzymes, blocking their activity. nih.govdiva-portal.org
A notable application is in the design of cleavable linkers for targeting specific enzymes. hzdr.de Research into the modulation of renal clearance for targeted radiopharmaceuticals has utilized this compound. hzdr.de In this context, it was used to synthesize peptide substrates for neprilysin (NEP), an enzyme highly abundant in the renal brush border membrane. hzdr.de By creating peptides that are recognized and cleaved by NEP, researchers can study and influence how drugs are processed and cleared by the kidneys. hzdr.de The study aimed to generate quantitative data on substrate potential to enable a more rational design of these cleavable linkers. hzdr.de
Furthermore, the principles of Fmoc chemistry, which rely on building blocks like this compound, are applied to the synthesis of inhibitors for a wide range of enzymes. This includes the creation of analogues of natural peptide inhibitors, such as the sunflower trypsin inhibitor-1 (SFTI-1), a small cyclic peptide known for its potent inhibitory activity. researchgate.net The structural framework of SFTI-1 can be modified by incorporating non-natural amino acids or building blocks to generate novel inhibitors with tailored specificities. researchgate.net Similarly, this chemistry is employed to develop peptidomimetic inhibitors against viral proteases, such as the West Nile virus NS2B-NS3 protease, which is essential for viral replication. uni-marburg.de
Interactive Data Table: Research Applications in Inhibitor and Substrate Synthesis
| Target Class/Application | Role of this compound Chemistry | Research Context | Source |
|---|---|---|---|
| Neprilysin (NEP) Substrates | Used in the synthesis of peptide-based substrates to study enzymatic cleavage. | Modulating renal clearance of targeted radiopharmaceuticals by designing enzyme-cleavable linkers. | hzdr.de |
| Trypsin Inhibitors | Fmoc-based strategies are used to synthesize analogues of natural inhibitors like SFTI-1. | Creating stable, cyclic peptide inhibitors with modified inhibitory loops for various research applications. | researchgate.net |
| Viral Protease Inhibitors | Standard Fmoc chemistry is used to build peptidomimetic inhibitors. | Development of inhibitors for enzymes like the West Nile virus NS2B-NS3 protease. | uni-marburg.de |
Advanced Reaction Chemistry and Derivatization of 4 N Fmoc Aminomethyl Aniline
Selective Functionalization of the Aniline (B41778) Moiety
The aniline portion of 4-(N-Fmoc-aminomethyl)aniline is a primary aromatic amine, which directs electrophilic substitution to the ortho and para positions relative to the amino group. The presence of the aminomethyl group at the para position means that electrophilic attack will predominantly occur at the ortho positions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The amino group of the aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. However, the high reactivity can sometimes lead to multiple substitutions and oxidation side reactions. To control the reactivity, the amino group can be acetylated to form an amide, which is a less powerful activating group. beilstein-journals.org
Common electrophilic aromatic substitution reactions applicable to the aniline moiety include:
Halogenation: The reaction with bromine water can lead to the substitution of hydrogen atoms at the ortho positions to the amino group. beilstein-journals.org To achieve mono-halogenation, milder conditions and protecting group strategies are often employed. nih.gov
Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic due to the oxidation of the amino group and the formation of a meta-directing anilinium ion in the acidic medium. beilstein-journals.orgicrc.ac.ir A common strategy to overcome this is to first protect the amino group by acetylation.
Sulfonation: Treatment of aniline with fuming sulfuric acid results in the formation of sulfanilic acid, where the sulfonic acid group is introduced at the para position. beilstein-journals.org Given that the para position is occupied in this compound, sulfonation would be expected to occur at an ortho position.
Friedel-Crafts Reactions: Aniline itself is generally not suitable for Friedel-Crafts alkylation or acylation because the amino group complexes with the Lewis acid catalyst, deactivating the ring. beilstein-journals.orgresearchgate.net Protection of the amino group is necessary to facilitate these reactions.
| Reaction | Typical Reagents | Expected Position of Substitution on this compound | Notes |
|---|---|---|---|
| Halogenation | Br₂, Cl₂ with a Lewis acid catalyst (e.g., FeBr₃) | Ortho to the amino group | High reactivity may lead to di-substitution. Protection of the amino group can improve selectivity. |
| Nitration | HNO₃, H₂SO₄ | Ortho to the amino group | Protection of the amino group is crucial to prevent oxidation and meta-directing effects. |
| Sulfonation | Fuming H₂SO₄ | Ortho to the amino group | The reaction is typically reversible at high temperatures. |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho to the amino group | Requires protection of the amino group to prevent complexation with the Lewis acid. |
Diazotization and Coupling Reactions
The primary aromatic amino group of the aniline moiety can be converted into a diazonium salt through a process called diazotization. chemimpex.comnih.gov This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). iris-biotech.deresearchgate.net
The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions, most notably to form azo compounds. iris-biotech.despringernature.com These reactions are electrophilic aromatic substitutions where the diazonium ion acts as the electrophile, attacking an electron-rich aromatic ring, such as a phenol (B47542) or another aniline. nih.gov The product of this coupling reaction is an azo dye, a compound characterized by the -N=N- functional group. springernature.com The extended conjugation in these molecules is responsible for their vibrant colors. springernature.com
Modifications of the Fmoc-Protected Aminomethyl Group
The other reactive handle on this compound is the aminomethyl group, which is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is central to its application in solid-phase peptide synthesis (SPPS).
Deprotection Strategies and Orthogonality
The Fmoc group is known for its lability under basic conditions, a property that is exploited for its removal. researchgate.netrsc.org The most common method for Fmoc deprotection is treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netnih.govresearchgate.net The mechanism involves a β-elimination reaction. researchgate.net
Alternative bases for Fmoc removal include:
4-Methylpiperidine: Behaves similarly to piperidine but may offer advantages in certain applications. rsc.orgnih.gov
Piperazine: Another cyclic secondary amine used for Fmoc deprotection. nih.gov
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can also be used for Fmoc removal, often in combination with a scavenger to trap the dibenzofulvene byproduct. rsc.orgnih.gov
Hydrogenolysis: In specific cases where basic conditions are not tolerated, Fmoc deprotection can be achieved via hydrogenolysis under mildly acidic conditions. mdpi.com
The concept of orthogonality is crucial in multi-step synthesis, particularly in peptide synthesis. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. The Fmoc group is orthogonal to acid-labile protecting groups like the tert-butoxycarbonyl (Boc) and trityl (Trt) groups, which are commonly used to protect amino acid side chains. scbt.com This orthogonality allows for the selective deprotection of the N-terminal Fmoc group during peptide chain elongation without affecting the side-chain protecting groups. scbt.com
| Deprotection Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Piperidine | 20% in DMF | Fast and efficient | Can cause side reactions like aspartimide formation |
| 4-Methylpiperidine | 20% in DMF | Similar efficiency to piperidine | May also lead to similar side reactions |
| DBU | 2% in DMF with a scavenger | Non-nucleophilic, can reduce certain side reactions | Requires a scavenger for the dibenzofulvene byproduct |
| Hydrogenolysis | H₂, Pd/C, mild acid | Useful for base-sensitive substrates | Not compatible with other reducible functional groups |
Subsequent Reactions of the Free Amine
Once the Fmoc group is removed, the resulting free primary amine of the 4-(aminomethyl)aniline moiety is available for a wide range of chemical transformations. In the context of SPPS, this amine serves as the nucleophile for the formation of a new peptide bond with the next activated amino acid in the sequence. nih.gov
Beyond peptide synthesis, the deprotected amine can participate in various other reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
Formation of Polymeric and Supramolecular Structures
The bifunctional nature of this compound and its derivatives makes them attractive monomers for the synthesis of polymers. For instance, after deprotection of the Fmoc group, the resulting 4-(aminomethyl)aniline can be used in polymerization reactions. Polyaniline and its derivatives are a well-known class of conducting polymers with various applications. The presence of the aminomethyl group could be used to create cross-linked or functionalized polyaniline-type materials.
Furthermore, the Fmoc group itself is known to promote self-assembly through π-π stacking interactions between the fluorenyl rings. This property has been exploited to create supramolecular hydrogels from Fmoc-protected amino acids and peptides. It is conceivable that derivatives of this compound could be designed to form ordered supramolecular structures, such as nanofibers, nanotubes, or vesicles, driven by a combination of π-π stacking, hydrogen bonding, and other non-covalent interactions.
Integration into Polymer Synthesis
The integration of this compound into polymer synthesis is an area of specialized research, leveraging the unique functionalities of this compound. The primary amino group on the aniline ring allows it to serve as a monomer or a co-monomer in polymerization reactions, particularly in the synthesis of polyanilines and other conductive polymers. The presence of the Fmoc-protected aminomethyl group provides a versatile handle for post-polymerization modification, enabling the introduction of various functionalities onto the polymer backbone.
The general approach to synthesizing polymers incorporating this monomer involves oxidative polymerization. In this process, the aniline monomers are chemically oxidized in an acidic medium, leading to the formation of radical cations that subsequently couple to form the polymer chain. The reaction conditions, such as the choice of oxidant, acid, and solvent, play a crucial role in determining the properties of the resulting polymer, including its molecular weight, conductivity, and solubility.
A key feature of using this compound is the ability to deprotect the aminomethyl group after polymerization. The Fmoc protecting group is stable under the acidic conditions typically used for aniline polymerization but can be readily removed under basic conditions, such as treatment with piperidine. This selective deprotection exposes a primary amine on the polymer side chain, which can then be used for a variety of conjugation chemistries. This allows for the covalent attachment of biomolecules, fluorescent dyes, or other functional moieties, leading to the development of smart and functional polymers with tailored properties.
For instance, the resulting amino-functionalized polymers can be used in the development of sensors, where the attached functionalities can interact with specific analytes. They also have potential applications in drug delivery systems, where therapeutic agents can be conjugated to the polymer backbone for targeted release. The inherent conductivity of the polyaniline backbone, combined with the versatility of the side-chain modifications, makes these materials promising for applications in bioelectronics and tissue engineering.
| Polymer Synthesis Parameter | Description | Significance |
| Monomer | This compound | Provides a polymerizable aniline core and a protected functional handle. |
| Polymerization Method | Oxidative Polymerization | Enables the formation of polyaniline-based conductive polymers. |
| Post-Polymerization Modification | Fmoc-deprotection followed by conjugation | Allows for the introduction of a wide range of functionalities. |
| Potential Applications | Sensors, Drug Delivery, Bioelectronics | Leverages the combined properties of the conductive backbone and functional side chains. |
Hydrogel Development and Material Science Applications
The unique molecular structure of this compound, featuring a bulky, aromatic Fmoc group and a polar aniline moiety, suggests its potential as a building block for the development of supramolecular hydrogels. The formation of hydrogels from Fmoc-containing molecules is typically driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding.
In an aqueous environment, it is hypothesized that molecules of this compound can self-assemble into nanofibrous networks. The hydrophobic Fmoc groups are expected to aggregate through π-π stacking, forming the core of the nanofibers, while the more hydrophilic aniline and aminomethyl parts would be exposed to the aqueous phase. This self-assembly process can lead to the entrapment of a large amount of water, resulting in the formation of a hydrogel.
The properties of such hydrogels, including their mechanical strength, gelation kinetics, and responsiveness to external stimuli, would likely be influenced by factors such as the concentration of the gelator, pH, and ionic strength of the medium. For example, the protonation state of the aniline nitrogen and the aminomethyl group could be modulated by pH, which in turn could affect the self-assembly process and the stability of the hydrogel. This pH-responsiveness could be exploited for applications in controlled drug release, where a change in the physiological pH could trigger the disassembly of the hydrogel and the release of an encapsulated therapeutic agent.
Furthermore, the aniline component of the molecule opens up possibilities for creating conductive hydrogels. nih.gov After the formation of the hydrogel, the aniline moieties within the self-assembled network could potentially be polymerized in situ to introduce electrical conductivity. Such conductive hydrogels are of significant interest in the fields of tissue engineering and regenerative medicine, as they can provide electrical cues to stimulate cell growth and differentiation. nih.gov They also have potential applications in the development of biosensors and flexible electronic devices. researchgate.net
| Hydrogel Property | Governing Molecular Feature | Potential Application |
| Self-Assembly | π-π stacking of Fmoc groups, hydrogen bonding | Formation of nanofibrous network for hydrogelation. |
| pH-Responsiveness | Protonation state of aniline and aminomethyl groups | Stimuli-responsive drug delivery systems. mdpi.com |
| Conductivity | In situ polymerization of aniline moieties | Conductive scaffolds for tissue engineering, biosensors. nih.govnih.gov |
| Biocompatibility | Peptide-like structure | Scaffolds for cell culture and regenerative medicine. nih.gov |
Analytical and Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(N-Fmoc-aminomethyl)aniline. These methods provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its various functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide essential data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the fluorenyl group and the aniline (B41778) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the aminomethyl bridge and the Fmoc group's methylene (B1212753) and methine protons show specific chemical shifts and coupling patterns that are key to confirming the structure.
Expected ¹H NMR Chemical Shifts:
Fluorenyl Group (Fmoc): Protons on the aromatic rings of the fluorenyl group are expected to resonate at approximately δ 7.2-7.8 ppm. The methine proton (9-H) of the fluorenyl group would appear as a triplet around δ 4.2 ppm.
Methylene Linker (-CH₂-O-): The two protons of the methylene group attached to the carbamate (B1207046) oxygen are expected to be observed around δ 4.4-4.5 ppm.
Aminomethyl Group (-NH-CH₂-): The protons of the methylene group attached to the nitrogen and the aniline ring would likely appear as a doublet around δ 4.1-4.3 ppm. The adjacent N-H proton signal, which can be broad, would be expected around δ 5.0-5.5 ppm.
Aniline Ring: The aromatic protons on the p-substituted aniline ring would appear as two distinct doublets, one for the protons ortho to the amino group (around δ 6.6 ppm) and another for the protons ortho to the aminomethyl group (around δ 7.0 ppm).
Primary Amine (-NH₂): The protons of the primary amine on the aniline ring would typically show a broad singlet around δ 3.5-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The spectrum for this compound would show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl and aniline moieties, and the aliphatic carbons of the linking groups.
Interactive Data Table: Predicted NMR Data for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Fmoc Aromatic C-H | 7.2-7.8 | 120-145 |
| Aniline Aromatic C-H | 6.6-7.1 | 115-150 |
| Carbamate N-H | ~5.2 (broad) | N/A |
| Aniline N-H₂ | ~3.7 (broad) | N/A |
| Fmoc C-H (9-position) | ~4.2 | ~47 |
| Fmoc -O-CH₂- | ~4.4 | ~67 |
| Aniline -CH₂-NH- | ~4.2 | ~46 |
| Carbamate C=O | N/A | ~156 |
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₂₂H₂₀N₂O₂), high-resolution mass spectrometry (HRMS) can confirm the exact mass with high accuracy. The expected monoisotopic mass is approximately 344.1525 g/mol . Electrospray ionization (ESI) is a common technique used for this analysis, which typically shows the protonated molecule [M+H]⁺ at m/z 345.1603. Further fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into characteristic pieces, such as the loss of the Fmoc group.
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₂₀N₂O₂ |
| Molecular Weight | 344.41 g/mol |
| Predicted Monoisotopic Mass | 344.1525 u |
| Expected [M+H]⁺ (m/z) | 345.1603 |
| Expected [M+Na]⁺ (m/z) | 367.1422 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.
Key IR Absorption Bands:
N-H Stretching: The primary amine (-NH₂) on the aniline ring will show two distinct bands in the region of 3300-3500 cm⁻¹. The secondary amine (N-H) of the carbamate will show a single, sharp peak around 3300-3400 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band characteristic of the carbamate carbonyl group is expected in the region of 1680-1720 cm⁻¹.
C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching of the aromatic amine is typically found between 1250-1335 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |
| Carbamate (-NH-) | N-H Stretch | 3300-3400 (one band) |
| Carbamate (C=O) | C=O Stretch | 1680-1720 |
| Aromatic Rings | C=C Stretch | 1450-1600 |
| Aromatic Amine | C-N Stretch | 1250-1335 |
| Aromatic C-H | C-H Stretch | >3000 |
| Aliphatic C-H | C-H Stretch | <3000 |
Chromatographic Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. Due to the aromatic nature of the compound, reversed-phase HPLC (RP-HPLC) is typically employed.
A common setup involves a C18 stationary phase column with a gradient elution system. The mobile phase often consists of a mixture of an aqueous solvent (like water with 0.1% trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The Fmoc group provides a strong chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths of 254 nm or 280 nm. Commercial suppliers often report a purity of ≥95% as determined by this method. scbt.com
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of reactions and for preliminary purity checks. For this compound, silica (B1680970) gel is used as the stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol) is used to achieve separation. The ratio of the solvents is optimized to obtain a retention factor (Rf) value that allows for clear separation from impurities. Visualization of the spots on the TLC plate is readily achieved under UV light (at 254 nm) due to the UV-active Fmoc group.
A typical solvent system for a compound of this polarity might be a mixture of ethyl acetate and hexane. The Rf value would be expected to be in the range of 0.3-0.5 in an appropriately chosen solvent system, indicating moderate polarity.
Advanced Characterization for Specific Applications
The utility of this compound as a linker and building block in various scientific domains necessitates the use of advanced analytical techniques to monitor its reactions and characterize the properties of the materials derived from it. Spectrophotometric and rheological analyses are two such powerful methods employed in research and development.
Spectrophotometric Monitoring of Reactions
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a cornerstone technique for the real-time monitoring of reactions involving this compound, especially in the context of solid-phase peptide synthesis (SPPS). springernature.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is central to this application, as its removal (deprotection) can be quantitatively tracked.
The process of Fmoc deprotection is typically achieved using a secondary amine base, such as piperidine (B6355638). nih.gov This reaction cleaves the Fmoc group from the aminomethyl moiety of the aniline derivative, liberating the amine for subsequent coupling reactions. A key byproduct of this deprotection step is dibenzofulvene (DBF), which, in the presence of piperidine, forms a piperidine adduct that exhibits strong UV absorbance. nih.gov
Researchers can monitor the progress of the deprotection reaction by continuously measuring the absorbance of the reaction solution at a specific wavelength, typically around 301 nm. nih.gov An increase in absorbance indicates the release of the Fmoc-piperidine adduct, and the reaction is considered complete when the absorbance value plateaus, signifying that all Fmoc groups have been cleaved. This method allows for the precise determination of reaction endpoints, ensuring the efficiency of the deprotection step before proceeding to the next coupling stage in a synthetic sequence. springernature.com The comparison of the relative peak height at each deprotection step allows for a quantitative estimation of the efficiency of the preceding coupling reaction. nih.gov
This spectrophotometric monitoring is invaluable for optimizing reaction conditions, such as deprotection times, and for troubleshooting "difficult" sequences where steric hindrance or peptide aggregation may slow down the reaction. nih.gov While amines themselves may not have a strong UV-Vis spectrum in aqueous solutions, derivatization can be employed to form products with significant absorbance maxima, allowing for their detection and quantification. nih.gov
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Monitored Species | The adduct formed between dibenzofulvene (a byproduct of Fmoc cleavage) and piperidine. | Dibenzofulvene-piperidine adduct |
| Wavelength of Maximum Absorbance (λmax) | The specific wavelength at which the monitored species absorbs the most light. | ~301 nm |
| Reaction Endpoint Indication | The point at which the deprotection reaction is considered complete. | A plateau in the UV absorbance reading over time. |
| Application | Primary use in chemical synthesis. | Real-time monitoring of solid-phase peptide synthesis. springernature.com |
Rheological Characterization in Material Science
When this compound is incorporated as a linker or monomer into a polymer, the resulting material's mechanical and flow properties are of significant interest. Rheology is the study of the flow of matter, primarily in a liquid state but also as 'soft solids'. nih.gov Rheological characterization provides insights into the viscoelastic behavior of these polymers, which is crucial for their processing and end-use applications. researchgate.netnih.gov
The incorporation of the rigid aniline ring and the aminomethyl group from the this compound linker can have a profound effect on the polymer's rheology. The aniline group can enhance the stiffness of the polymer backbone, while the aminomethyl group, once deprotected, offers a site for hydrogen bonding or other intermolecular interactions. These structural features can lead to an increase in viscosity and storage modulus (G'), which is a measure of the elastic response of the material. mdpi.com
Dynamic mechanical analysis is a common technique used to probe the viscoelastic properties of such functionalized polymers. researchgate.net By applying an oscillatory shear stress and measuring the resultant strain, one can determine the storage modulus (G') and the loss modulus (G''), which represents the viscous response. The ratio of these moduli (tan δ = G''/G') provides information about the damping properties of the material. For polymers functionalized with groups capable of forming strong intermolecular interactions, a more solid-like behavior is often observed, characterized by a higher G' and a lower tan δ. mdpi.com
The study of how these rheological properties change with temperature, shear rate, and frequency can reveal important information about the polymer's molecular architecture, the degree of crosslinking or entanglement, and the nature of the intermolecular forces at play. nih.gov For instance, shear-thinning behavior, where viscosity decreases with increasing shear rate, is a common and desirable property for many polymer processing applications. mdpi.com
| Rheological Parameter | Expected Effect | Underlying Structural Reason |
|---|---|---|
| Viscosity | Increase | Increased chain stiffness from the aniline ring and potential for intermolecular hydrogen bonding. |
| Storage Modulus (G') | Increase | Enhanced elastic response due to the rigid aromatic structure and intermolecular interactions. mdpi.com |
| Loss Modulus (G'') | Variable | Dependent on the balance between chain mobility and intermolecular forces. |
| Tan Delta (G''/G') | Decrease | A shift towards more elastic, solid-like behavior. |
Emerging Research Directions and Future Perspectives
Novel Applications in Chemical Biology
4-(N-Fmoc-aminomethyl)aniline serves as a crucial building block in the synthesis of peptides and other complex organic molecules, largely due to its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group which allows for selective deprotection during synthesis. chemimpex.com Its unique structure, combining a protected amine with an aniline (B41778) functional group, makes it a valuable linker and scaffold for creating diverse molecular architectures. Emerging research is leveraging these features for innovative applications in chemical biology.
Peptidomimetics and Peptide Bond Surrogates : Research is increasingly focused on creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but have improved stability and bioavailability. nih.gov this compound can be used to introduce non-natural linkages into a peptide backbone, creating peptide bond surrogates that are resistant to enzymatic degradation. nih.gov This is critical for developing more robust therapeutic peptides.
Bioconjugation and Targeted Therapies : The aniline group on the compound provides a reactive handle for bioconjugation, the process of linking molecules to biomolecules like proteins or antibodies. chemimpex.com This is being explored in the development of targeted cancer therapies, where the compound can act as a linker to attach a potent drug molecule to an antibody that specifically targets cancer cells. chemimpex.com
Fluorescent Probes and Imaging : The fluorenyl group of the Fmoc moiety has inherent fluorescent properties. While often removed during synthesis, researchers are exploring ways to incorporate the core structure of this compound into the design of novel fluorescent probes for biological imaging. chemimpex.com These probes can help visualize cellular processes in real-time, providing valuable insights into disease mechanisms. chemimpex.com
| Application Area | Description | Potential Impact |
| Peptidomimetics | Synthesis of peptide analogs with modified backbones for enhanced metabolic stability. nih.gov | Development of more effective and longer-lasting peptide-based drugs. nih.gov |
| Bioconjugation | Use as a linker to attach drugs or imaging agents to targeting biomolecules. chemimpex.com | Creation of highly specific, targeted therapies with reduced side effects. chemimpex.com |
| Fluorescent Probes | Development of new molecules for real-time visualization of biological processes. chemimpex.com | Advanced diagnostic tools and a deeper understanding of cellular functions. chemimpex.com |
Automation and High-Throughput Synthesis
The demand for large libraries of compounds for drug discovery and materials science has driven significant advancements in automated synthesis. Solid-Phase Peptide Synthesis (SPPS), the primary application for Fmoc-protected building blocks like this compound, is particularly well-suited for automation. creative-peptides.comresearchgate.net
Modern peptide synthesizers automate the repetitive cycles of deprotection, coupling, and washing, enabling the rapid production of numerous peptide sequences. creative-peptides.comnih.gov The use of this compound in these automated processes allows for the precise incorporation of an aminomethylaniline linker, which can serve as an attachment point for other molecules or to create specific structural motifs.
High-throughput experimentation (HTE) platforms are further accelerating research by allowing for the parallel synthesis and screening of many different compounds at once. rsc.orgpeeriodicals.com These robotic systems can perform numerous reactions on a microscale, significantly reducing the time and resources required to identify promising drug candidates or materials. rsc.orgdigitellinc.com The integration of automated synthesis with high-throughput screening creates a powerful workflow for accelerating the "design-make-test-analyze" cycle in chemical research. nih.gov
| Technology | Role in Synthesis | Advantage for this compound |
| Automated SPPS | Automates the sequential addition of amino acids, including specialized linkers. creative-peptides.com | Enables rapid and reliable incorporation into complex peptide chains. |
| High-Throughput Experimentation (HTE) | Allows for parallel synthesis of large libraries of compounds. peeriodicals.comdigitellinc.com | Facilitates rapid exploration of derivatives for drug discovery and materials science. |
| Robotic Liquid Handling | Miniaturizes and automates reaction setup, purification, and analysis. rsc.orgnih.gov | Reduces consumption of the chemical, minimizes waste, and increases reproducibility. |
Computational Chemistry and Molecular Modeling
Computational tools are becoming indispensable for understanding and predicting chemical behavior, thereby guiding synthetic efforts. nih.gov Molecular modeling allows researchers to simulate the three-dimensional structure of molecules containing the this compound unit and predict their interactions with biological targets. wisc.edumdpi.com
Conformational Analysis : Computational methods can predict the preferred conformations of peptides or other molecules incorporating this linker. This is crucial for designing molecules that fit precisely into the binding site of a target protein.
Reaction Mechanism Studies : Quantum mechanics calculations can be used to study the mechanisms of reactions involving the aniline or the protected amine. For instance, studies on related aniline compounds investigate reaction kinetics and pathways, providing insights that can help optimize reaction conditions. mdpi.com
Structure-Based Drug Design : In drug discovery, molecular docking simulations can predict how a molecule containing the this compound scaffold will bind to a therapeutic target. This allows for the virtual screening of large compound libraries and the rational design of more potent and selective drug candidates. nih.gov
These computational approaches reduce the need for trial-and-error experimentation, saving time and resources while providing a deeper understanding at the molecular level. mdpi.com
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing synthetic methodologies. beilstein-journals.org For SPPS, a major consumer of solvents and reagents, these principles are particularly relevant. unibo.it
Research into greener SPPS focuses on several key areas:
Solvent Reduction : A significant portion of waste in SPPS comes from the extensive washing steps. New protocols are being developed to minimize solvent use, for example, by combining the coupling and deprotection steps. rsc.orgpeptide.com
Greener Solvents : Efforts are underway to replace traditional, often hazardous, solvents like dimethylformamide (DMF) with more environmentally benign alternatives.
Improved Efficiency : Developing more efficient coupling reagents and deprotection strategies reduces reaction times and the formation of by-products, leading to less waste and higher purity of the final product. rsc.orgpeptide.com
One innovative approach is the "in situ Fmoc removal" strategy, where the deprotection agent (piperidine) is added directly to the coupling cocktail. peptide.com This method can significantly reduce the number of washing steps required, leading to substantial solvent savings. rsc.orgpeptide.com The application of these green chemistry principles to syntheses involving this compound will make the production of peptides and other advanced materials more sustainable. rsc.org
Q & A
Q. Q1. What are the common synthetic routes for introducing the Fmoc group to 4-(aminomethyl)aniline, and how do reaction conditions influence yield?
The Fmoc group is typically introduced via nucleophilic substitution using Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Evidence from Fmoc-protected aniline derivatives shows yields ranging from 53% to 68%, depending on stoichiometric ratios and reaction time . For aqueous-phase synthesis, sodium bicarbonate is used to maintain pH >8.5, enabling efficient protection of amines without racemization . Post-reaction purification often involves flash chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Q. Q2. How can conflicting NMR and LC-MS data be resolved during characterization of 4-(N-Fmoc-aminomethyl)aniline derivatives?
Discrepancies between NMR (e.g., unexpected splitting patterns) and LC-MS (purity >95%) may arise from residual solvents, rotamers, or incomplete deprotection. For example, Fmoc-protected compounds can exhibit rotameric splitting in -NMR due to restricted rotation around the carbamate bond. To address this, perform variable-temperature NMR or use -NMR to confirm backbone integrity . LC-MS with high-resolution mass spectrometry (HRMS) can validate molecular ions, while tandem MS/MS helps identify side products like truncated peptides or oxidation byproducts .
Stability and Storage
Q. Q3. What factors contribute to the hydrolytic instability of this compound, and how can storage conditions be optimized?
The Fmoc group is sensitive to bases (e.g., piperidine) and prolonged exposure to moisture. Kinetic studies show that aqueous solutions at pH >9 rapidly degrade the carbamate bond, with half-lives <1 hour. Storage at -20°C in anhydrous DMF or DCM under inert gas (N) extends stability to >6 months . Lyophilization is not recommended due to potential cleavage during freeze-thaw cycles.
Applications in Peptide Synthesis
Q. Q4. How does this compound enhance solid-phase peptide synthesis (SPPS) of branched or cyclic peptides?
The aniline moiety serves as a versatile linker for introducing non-natural amino acids or fluorophores. For example, Fmoc-4-(aminomethyl)aniline derivatives enable orthogonal coupling of secondary amines in peptide backbones, facilitating cyclization via amide or disulfide bonds . Optimized protocols use 20% piperidine in DMF for Fmoc deprotection, followed by coupling with HBTU/HOBt activators to minimize side reactions .
Analytical Method Development
Q. Q5. What advanced chromatographic techniques are recommended for quantifying trace impurities in this compound batches?
Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) mobile phases provides baseline separation of Fmoc-protected products from impurities like deprotected amines or dimers. For example, gradients of 0.1% TFA in acetonitrile/water (5–95% over 30 minutes) achieve resolutions >1.5 . Ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) improves sensitivity for non-UV-active byproducts .
Troubleshooting Synthetic Challenges
Q. Q6. Why do some synthetic routes for this compound yield low-molecular-weight byproducts, and how can this be mitigated?
Low yields often stem from competing reactions, such as Fmoc migration to the aniline’s aromatic ring or over-alkylation. Computational modeling (DFT studies) suggests steric hindrance at the aminomethyl position increases migration risk by 20–30% . Mitigation strategies include:
- Using bulky bases (e.g., DIPEA) to reduce nucleophilic attack on the Fmoc group.
- Limiting reaction temperatures to <25°C to prevent carbamate rearrangement .
Computational and Mechanistic Studies
Q. Q7. How do computational methods aid in predicting the reactivity of this compound in complex reaction environments?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Fmoc cleavage and coupling reactions. For instance, activation energies for piperidine-mediated deprotection are ~15 kcal/mol lower than for DBU, aligning with experimental kinetics . Molecular dynamics (MD) simulations further predict solvent effects, showing DMF stabilizes intermediates better than THF, reducing side reactions by 40% .
Data Contradiction Analysis
Q. Q8. How should researchers address discrepancies between theoretical and experimental 1H^1H1H-NMR chemical shifts for this compound derivatives?
Deviations >0.2 ppm may arise from solvent polarity, hydrogen bonding, or conformational flexibility. For example, calculated shifts (using ACD/Labs or MestReNova) often underestimate the deshielding effect of the Fmoc group’s fluorenyl ring. Validate models by comparing experimental shifts of analogous compounds (e.g., Fmoc-3-(4-pyridyl)-L-alanine, δ 7.2–7.8 ppm) . Adjust computational parameters (e.g., solvent dielectric constant) to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
